1-Pyridin-2-ylcyclobutanecarboxylic acid
Overview
Description
1-Pyridin-2-ylcyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and a pyridine ring
Scientific Research Applications
1-Pyridin-2-ylcyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridin-2-ylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a pyridine-substituted alkene, followed by carboxylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-ylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
1-Pyridin-2-ylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Cyclobutane carboxylic acids: These compounds have a cyclobutane ring with a carboxylic acid group but lack the pyridine ring.
Uniqueness: The combination of a pyridine ring and a cyclobutane ring in this compound imparts unique structural and chemical properties, making it distinct from other similar compounds.
Comparison with Similar Compounds
- Pyridine-3-carboxylic acid
- Cyclobutane-1,1-dicarboxylic acid
- 2-Pyridylacetic acid
Properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJSCSSMREKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693199 | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159632-71-9 | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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